molecular formula C4H12ClNO2 B13610695 (S)-4-Aminobutane-1,2-diol hydrochloride

(S)-4-Aminobutane-1,2-diol hydrochloride

Cat. No.: B13610695
M. Wt: 141.60 g/mol
InChI Key: DRZGKLVLGVETGA-WCCKRBBISA-N
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Description

(S)-4-Aminobutane-1,2-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both an amino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminobutane-1,2-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent conversion to the hydrochloride salt. Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and hydrochloric acid for salt formation .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are standard practices in the industry .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminobutane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(S)-4-Aminobutane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-4-Aminobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

(2S)-4-aminobutane-1,2-diol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

DRZGKLVLGVETGA-WCCKRBBISA-N

Isomeric SMILES

C(CN)[C@@H](CO)O.Cl

Canonical SMILES

C(CN)C(CO)O.Cl

Origin of Product

United States

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